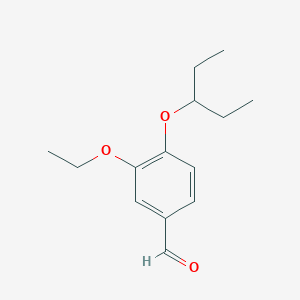
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde
Overview
Description
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes an ethoxy group, an ethyl-propoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde typically involves the following steps:
Formation of the Ethoxy Group: This can be achieved by reacting a suitable benzaldehyde derivative with ethyl alcohol in the presence of an acid catalyst.
Introduction of the Ethyl-Propoxy Group: This step involves the reaction of the intermediate product with 1-ethyl-propyl alcohol under basic conditions to form the desired ethyl-propoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and ethyl-propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-Ethoxy-4-(1-ethyl-propoxy)-benzoic acid.
Reduction: 3-Ethoxy-4-(1-ethyl-propoxy)-benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. The ethoxy and ethyl-propoxy groups may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(1-ethyl-propoxy)-benzaldehyde
- 3-Ethoxy-4-(1-methyl-propoxy)-benzaldehyde
- 3-Ethoxy-4-(1-ethyl-butoxy)-benzaldehyde
Uniqueness
3-Ethoxy-4-(1-ethylpropoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-ethoxy-4-pentan-3-yloxybenzaldehyde |
InChI |
InChI=1S/C14H20O3/c1-4-12(5-2)17-13-8-7-11(10-15)9-14(13)16-6-3/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
AERHYKZDBBCHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=C(C=C(C=C1)C=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


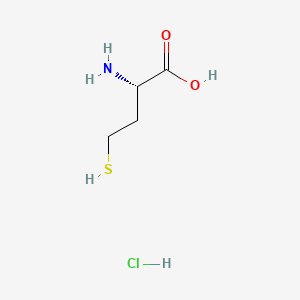

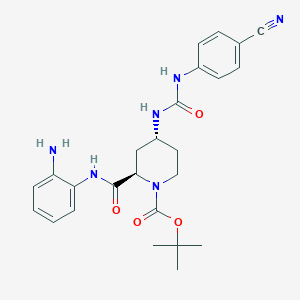
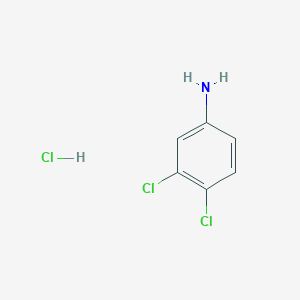
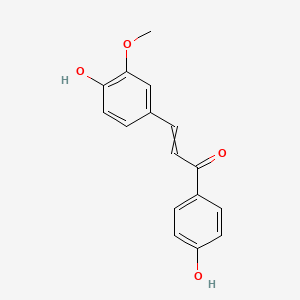
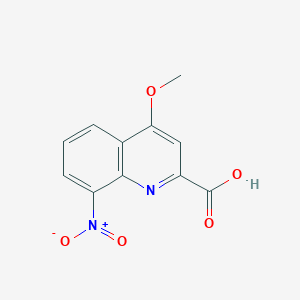

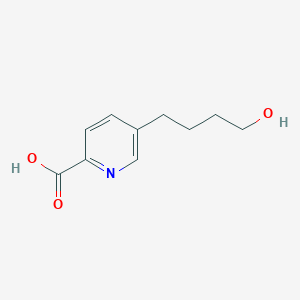
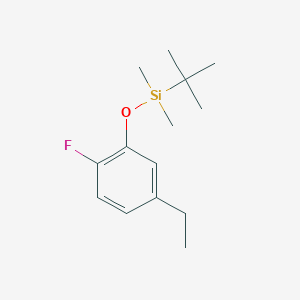
![2-Oxo-N-[(tetrahydro-1H-pyrrolizin-7a(5H)-yl)methyl]-1-pyrrolidineacetamide](/img/structure/B8456468.png)


